2-Cyanoethyl 2-(2,4-dinitrophenyl)sulfanylacetate
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Overview
Description
2-Cyanoethyl 2-(2,4-dinitrophenyl)sulfanylacetate is an organic compound characterized by the presence of a cyano group, a dinitrophenyl group, and a sulfanylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanoethyl 2-(2,4-dinitrophenyl)sulfanylacetate typically involves the reaction of 2,4-dinitrophenylsulfanylacetic acid with cyanoethyl reagents under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-Cyanoethyl 2-(2,4-dinitrophenyl)sulfanylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyanoethyl 2-(2,4-dinitrophenyl)sulfanylacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyanoethyl 2-(2,4-dinitrophenyl)sulfanylacetate involves its interaction with specific molecular targets. The cyano group and dinitrophenyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition, receptor binding, or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dinitrophenylsulfanylacetic acid
- Ethyl 2-cyano-2-(2,4-dinitrophenyl)sulfanylacetate
Uniqueness
2-Cyanoethyl 2-(2,4-dinitrophenyl)sulfanylacetate is unique due to the presence of both a cyano group and a dinitrophenyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-cyanoethyl 2-(2,4-dinitrophenyl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O6S/c12-4-1-5-20-11(15)7-21-10-3-2-8(13(16)17)6-9(10)14(18)19/h2-3,6H,1,5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCAQYRTLQHGJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SCC(=O)OCCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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